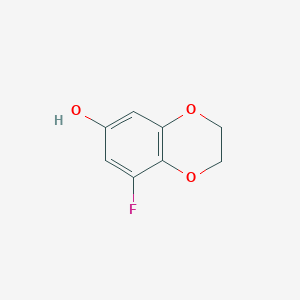![molecular formula C7H5BrClN3 B6158137 8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1934947-20-2](/img/new.no-structure.jpg)
8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in various research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is known for its unique structure, which combines a triazole ring with a pyridine ring, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Chloromethylation: The chloromethyl group is introduced at the 3rd position using chloromethylating agents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: The triazole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxides.
Scientific Research Applications
8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has numerous applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects.
Pharmacology: The compound is used to study receptor interactions and signal transduction pathways.
Neuroscience: It is employed in research on neurological disorders and brain function.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, alter receptor binding, or affect signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-3-chloro[1,2,4]triazolo[4,3-a]pyridine
- 8-bromo-[1,2,4]triazolo[1,5-a]pyridine
- 8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Uniqueness
8-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chloromethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
1934947-20-2 |
|---|---|
Molecular Formula |
C7H5BrClN3 |
Molecular Weight |
246.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



